molecular formula C11H13Cl2NO B1647699 4-(2,4-Dichlorophenoxy)piperidine

4-(2,4-Dichlorophenoxy)piperidine

Cat. No.: B1647699
M. Wt: 246.13 g/mol
InChI Key: XINVQNFMLVRDTP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)piperidine is a piperidine derivative featuring a 2,4-dichlorophenoxy substituent directly attached to the piperidine ring.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINVQNFMLVRDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299348
Record name 4-(2,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-06-2
Record name 4-(2,4-Dichlorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367501-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include piperidine derivatives with variations in phenoxy substituents, linker groups, and additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Substituents on Phenoxy Linker Molecular Weight (g/mol) CAS Number Reported Applications/Activity
4-(2,4-Dichlorophenoxy)piperidine 2,4-dichloro Direct ~246.13 (calculated) Not explicitly listed Hypothesized: Herbicidal or CNS activity
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl 2,4-dichloro Ethyl ~320.2 1219972-68-5 Potential CNS agent (structural analog)
4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine HCl 2-chloro, 4-(2-phenylpropyl) Direct 337.3 (C₁₈H₂₂ClNO•HCl) Not provided Structural studies
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine HCl 2-fluoro Methylene-phenyl 363.8 (C₁₉H₂₂FNO•HCl) Not provided Serotonin/norepinephrine reuptake inhibition; pain management
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy Direct 303.83 65214-86-0 Research chemical
4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine HCl 2-chloro-4-ethyl Ethyl 324.3 (C₁₅H₂₃Cl₂NO•HCl) 2501-71-5 Not specified; structural analog

Pharmacological and Functional Insights

  • CNS Activity: Fluorophenoxy- or benzyl-substituted piperidines (e.g., 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine) exhibit dual serotonin/norepinephrine reuptake inhibition, making them candidates for treating pain, depression, or neurodegenerative disorders . Ethyl-linked derivatives (e.g., 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl) may share similar mechanisms due to structural parallels .
  • Agrochemical Potential: The 2,4-dichlorophenoxy moiety is a hallmark of synthetic auxin herbicides (e.g., 2,4-DB, 4-(2,4-dichlorophenoxy)butanoic acid) . While piperidine derivatives lack the acidic side chain critical for herbicidal activity, they may serve as precursors or modulators in agrochemical design.

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